molecular formula C11H9FO2 B8809931 Ethyl 3-(2-fluorophenyl)prop-2-ynoate CAS No. 58686-74-1

Ethyl 3-(2-fluorophenyl)prop-2-ynoate

Cat. No. B8809931
CAS RN: 58686-74-1
M. Wt: 192.19 g/mol
InChI Key: DKOTWOAQTFIQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluorophenyl)prop-2-ynoate is a useful research compound. Its molecular formula is C11H9FO2 and its molecular weight is 192.19 g/mol. The purity is usually 95%.
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properties

CAS RN

58686-74-1

Product Name

Ethyl 3-(2-fluorophenyl)prop-2-ynoate

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

ethyl 3-(2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H9FO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2H2,1H3

InChI Key

DKOTWOAQTFIQGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=CC=C1F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of 1-ethynyl-2-fluorobenzene (0.94 g, 7.83 mmol) in anhyd. THF (25 mL) was added dropwise a solution of n-BuLi (1.6M in hexanes, 5.14 mL, 8.22 mmol). The solution was stirred for 10 min, then ethyl chloroformate (2.24 mL, 23.5 mmol) was added and the reaction mixture was allowed to warm to room temperature. The resulting mixture was poured onto ice water (200 mL) and extracted with Et2O. The organic layer was dried (MgSO4) and concentrated under reduced pressure to give ethyl 3-(2-fluorophenyl)prop-2-ynoate (1.68 g) as a yellow oil. The crude product was dissolved in MeOH (10 mL) and was added to a 5° C. mixture of a 1N NaOH solution (12.5 mL) and MeOH (30 mL). The reaction mixture was allowed to warm to room temperature, stirred for 1 h, treated with a 1N HCl solution (15 mL) and a saturated NaCl solution (20 mL). The resulting mixture was extracted with EtOAc, dried (MgSO4) and concentrated under reduced pressure to give 3-(2-fluorophenyl)prop-2-ynoic acid (1.22 g, 95% for two steps) as a tan solid: TLC (100% EtOAc) Rf 0.18; 1H NMR (acetone-d6) δ 7.30 (m, 2H), 7.60 (m, 2H), 12.0 (s, 1H).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step Two
Quantity
5.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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